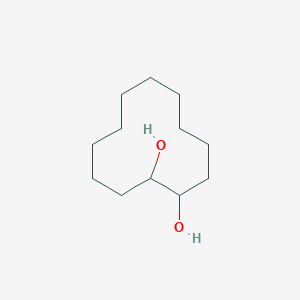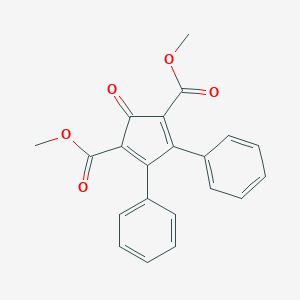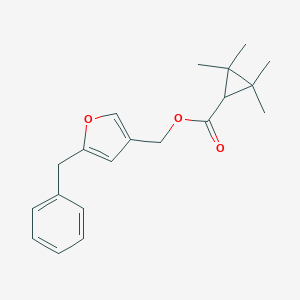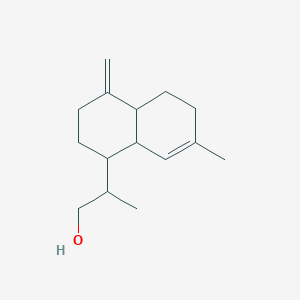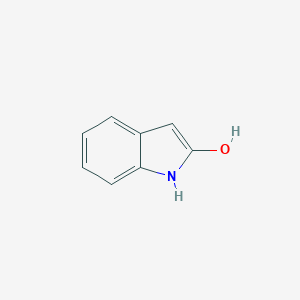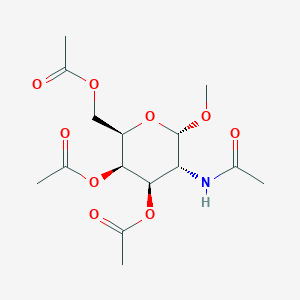
alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate, commonly known as Methyl-α-D-galactopyranoside, is a chemical compound that is widely used in scientific research. It is a derivative of galactose, a monosaccharide sugar that is found in milk and dairy products. Methyl-α-D-galactopyranoside has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
Methyl-α-D-galactopyranoside acts as a competitive inhibitor of galactose transporters in cells. It competes with galactose for binding to the transporters, thereby reducing the uptake of galactose into the cells. This mechanism of action has been extensively studied in bacterial chemotaxis, where Methyl-α-D-galactopyranoside is used as a chemoattractant to attract bacteria towards the source of galactose.
Biochemische Und Physiologische Effekte
Methyl-α-D-galactopyranoside has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to reduce the expression of certain genes involved in carbohydrate metabolism in bacteria. In addition, Methyl-α-D-galactopyranoside has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl-α-D-galactopyranoside in lab experiments is its availability and low cost. It is also stable and easy to handle. However, one of the limitations of using Methyl-α-D-galactopyranoside is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl-α-D-galactopyranoside. One area of research is the development of new methods for the synthesis of Methyl-α-D-galactopyranoside that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of Methyl-α-D-galactopyranoside in different cell types and organisms. Finally, the potential therapeutic applications of Methyl-α-D-galactopyranoside, such as its anti-inflammatory and anti-tumor properties, warrant further investigation.
Conclusion:
In conclusion, Methyl-α-D-galactopyranoside is a widely used chemical compound in scientific research. It has several biochemical and physiological effects, and its mechanism of action has been extensively studied. While it has some limitations in lab experiments, its availability and low cost make it a valuable tool for researchers. Further research is needed to fully understand the potential therapeutic applications of Methyl-α-D-galactopyranoside.
Synthesemethoden
Methyl-α-D-galactopyranoside can be synthesized by several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of galactose with acetic anhydride and acetic acid in the presence of a catalyst. The enzymatic synthesis involves the use of enzymes such as galactosidases and transglycosidases to catalyze the conversion of galactose to Methyl-α-D-galactopyranoside.
Wissenschaftliche Forschungsanwendungen
Methyl-α-D-galactopyranoside has a wide range of scientific research applications, including the study of carbohydrate metabolism, enzyme kinetics, and bacterial chemotaxis. It is also used as a substrate for the detection of galactosidase activity in bacteria and yeast.
Eigenschaften
CAS-Nummer |
17296-10-5 |
|---|---|
Produktname |
alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate |
Molekularformel |
C15H23NO9 |
Molekulargewicht |
361.34 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H23NO9/c1-7(17)16-12-14(24-10(4)20)13(23-9(3)19)11(6-22-8(2)18)25-15(12)21-5/h11-15H,6H2,1-5H3,(H,16,17)/t11-,12-,13+,14-,15+/m1/s1 |
InChI-Schlüssel |
BKJUFVXNIJMMKO-QMIVOQANSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC(=O)C |
Synonyme |
Methyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-triacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






